molecular formula C16H19N5O B2657783 1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol CAS No. 1105233-87-1

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

Cat. No. B2657783
CAS RN: 1105233-87-1
M. Wt: 297.362
InChI Key: ILYYFTOXHOWWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Antimicrobial and Anticancer Potential

Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents

A study by Hafez et al. (2016) introduced a series of novel pyrazole derivatives, including compounds with pyrazolo[3,4-d]pyrimidine structures, which demonstrated significant antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some cases. This highlights the compound's potential in developing new therapeutic agents against various microbial infections and cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Biological Evaluation

Synthesis of Pyrazolopyrimidines as Anticancer Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase activities. The study revealed that some of these compounds exhibit promising cytotoxic activities against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine Analogues of 1-Methylisoguanosine

Research by Harden, Quinn, and Scammells (1991) on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine demonstrated these compounds exhibit A1 adenosine receptor affinity. This study highlights the importance of structural modifications to enhance biological activity and suggests potential applications in designing drugs that target adenosine receptors (Harden, Quinn, & Scammells, 1991).

Antimicrobial Evaluation

Design and Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines

Abdel-Gawad et al. (2003) synthesized 2-benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones and evaluated their antimicrobial activity. The study found that some of these compounds exhibited antimicrobial activity comparable to standard drugs, pointing to their potential in antimicrobial drug development (Abdel-Gawad et al., 2003).

properties

IUPAC Name

1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-10-4-11(2)6-13(5-10)21-16-14(8-20-21)15(18-9-19-16)17-7-12(3)22/h4-6,8-9,12,22H,7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYFTOXHOWWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=NC=NC(=C3C=N2)NCC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol

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